Resolvin E4
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Overview
Description
Resolvin E4, also known as 5S,15S-dihydroxy-eicosapentaenoic acid, is a member of the specialized pro-resolving mediator family of bioactive lipids. These mediators are derived from omega-3 polyunsaturated fatty acids, specifically eicosapentaenoic acid. This compound plays a crucial role in the resolution of inflammation by promoting the clearance of apoptotic cells and pathogens by phagocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total organic synthesis of Resolvin E4 involves a series of stereocontrolled chemical reactions starting from chiral starting materials. The synthesis is accomplished in 21 steps, ensuring the stereochemical purity of the compound . Key steps include the use of ultra-violet absorbance, chromatographic behavior, and tandem mass spectrometry fragmentation to confirm the structure and bioactivity of the synthetic this compound .
Industrial Production Methods: the synthesis in research settings involves precise control of reaction conditions to maintain the stereochemistry and bioactivity of the compound .
Chemical Reactions Analysis
Types of Reactions: Resolvin E4 undergoes various chemical reactions, including oxidation and reduction. One notable reaction is the ω-oxidation in human neutrophils, leading to the formation of 20-hydroxy-Resolvin E4 .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as eicosapentaenoic acid and enzymes like 15-lipoxygenase and 5-lipoxygenase. These enzymes facilitate the conversion of eicosapentaenoic acid to this compound under normoxic or hypoxic conditions .
Major Products Formed: The major product formed from the ω-oxidation of this compound is 20-hydroxy-Resolvin E4, which has reduced bioactivity compared to the parent compound .
Scientific Research Applications
Resolvin E4 has significant applications in various fields:
Chemistry: this compound is studied for its unique stereochemistry and bioactivity, contributing to the understanding of lipid mediator synthesis and function .
Biology: In biological research, this compound is known for its role in promoting the clearance of apoptotic cells and reducing inflammation. It is particularly important in the study of immune responses and inflammation resolution .
Medicine: this compound has potential therapeutic applications in treating inflammatory diseases. Its ability to enhance efferocytosis and reduce neutrophil infiltration makes it a promising candidate for developing anti-inflammatory drugs .
Mechanism of Action
Resolvin E4 exerts its effects by increasing the efferocytosis of apoptotic neutrophils and senescent red blood cells by human M2 macrophages under hypoxic conditions . This process involves the activation of specific receptors and signaling pathways that promote the resolution of inflammation and restoration of tissue homeostasis .
Comparison with Similar Compounds
- Resolvin E1
- Resolvin D1
- Protectin D1
- Maresin 1
Comparison: Resolvin E4 is unique in its specific stereochemistry and its potent ability to enhance efferocytosis. Compared to other resolvins and specialized pro-resolving mediators, this compound has distinct bioactions in human phagocyte responses and inflammation resolution .
Properties
Molecular Formula |
C20H30O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(5S,6E,8Z,11Z,13E,15S,17Z)-5,15-dihydroxyicosa-6,8,11,13,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h3,5-11,14-15,18-19,21-22H,2,4,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,9-3-,14-10+,15-11+/t18-,19+/m0/s1 |
InChI Key |
LDMMGUBETORQEF-XATCTRGMSA-N |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CC=CC(CCCC(=O)O)O)O |
Origin of Product |
United States |
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